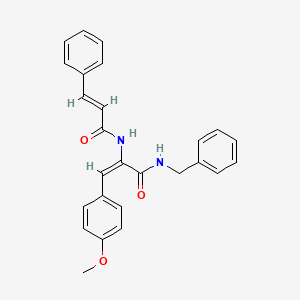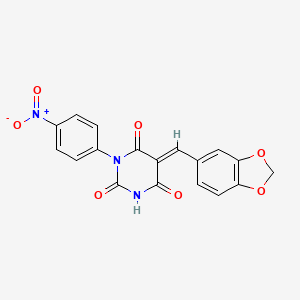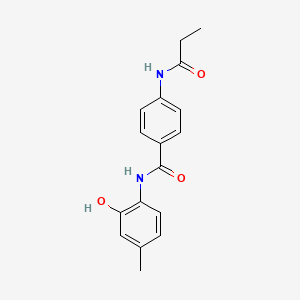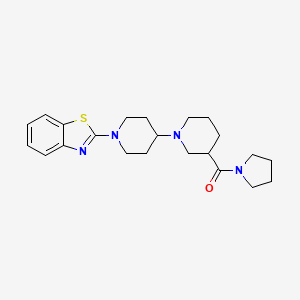![molecular formula C22H21ClN2O3S B5367889 4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5367889.png)
4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as CES-2, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have various applications in biochemistry, pharmacology, and medicine.
科学研究应用
4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been widely used in scientific research as a tool for studying the function of sulfonylurea receptors (SURs) in pancreatic beta cells. SURs are membrane proteins that play a critical role in regulating insulin secretion in response to glucose levels in the blood. This compound has been found to selectively block SUR1, a subtype of SURs that is highly expressed in pancreatic beta cells. By blocking SUR1, this compound inhibits insulin secretion and has been used to study the role of SUR1 in insulin secretion and diabetes.
作用机制
4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide acts by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic beta cells. The KATP channel is a complex of two proteins, Kir6.2 and SUR1, that regulates insulin secretion in response to glucose levels. This compound binds to the SUR1 subunit and inhibits the KATP channel, leading to depolarization of the cell membrane and calcium influx, which triggers insulin secretion.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, which makes it a useful tool for studying the function of SURs in insulin secretion. This compound has also been found to have anti-inflammatory effects and has been used to study the role of SUR1 in inflammation. In addition, this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
实验室实验的优点和局限性
4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments. It is a selective inhibitor of SUR1 and does not affect other subtypes of SURs. It is also a potent inhibitor of insulin secretion and can be used at low concentrations. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling and disposal. It is also a relatively expensive compound, which may limit its use in some experiments.
未来方向
There are several future directions for research on 4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One area of research is the development of new compounds that are more selective and potent inhibitors of SUR1. Another area of research is the study of the role of SUR1 in other tissues and organs, such as the heart and brain. This compound has also been studied for its potential use in treating neurodegenerative diseases, and future research could focus on developing this compound derivatives with improved neuroprotective effects. Overall, this compound is a useful tool for studying the function of SURs in insulin secretion and has potential applications in various fields of research.
合成方法
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the reaction of 4-chloro-2-nitroaniline with 4-ethoxyaniline in the presence of a base. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to obtain this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
属性
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-3-28-20-12-10-19(11-13-20)24-22(17-6-8-18(23)9-7-17)25-29(26,27)21-14-4-16(2)5-15-21/h4-15H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXRALDUESHLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)
![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)

![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)

![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5367838.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5367853.png)


![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)
![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole](/img/structure/B5367887.png)
